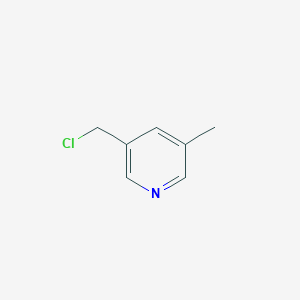

3-(Chloromethyl)-5-methylpyridine

Description

Significance of Halomethyl Pyridines in Organic Synthesis

Halomethyl pyridines are a specific subclass of pyridine (B92270) derivatives characterized by a methyl group attached to the pyridine ring, where one or more hydrogen atoms have been replaced by a halogen, such as chlorine. These compounds, including chloromethyl pyridines, are particularly significant in organic synthesis due to the reactive nature of the chloromethyl group (-CH₂Cl).

This functional group serves as a versatile handle for introducing the pyridyl moiety into larger, more complex molecules. The carbon-chlorine bond is susceptible to nucleophilic substitution reactions, allowing chemists to readily connect the pyridine ring to other molecular fragments. This reactivity makes halomethyl pyridines valuable intermediates and building blocks for the synthesis of a wide array of target compounds. google.comresearchgate.net Their use is prevalent in the creation of pharmaceuticals and agrochemicals, such as herbicides. researchgate.netepo.org For instance, 3-(chloromethyl)pyridine (B1204626) hydrochloride is noted as an important intermediate for various agricultural and medicinal chemicals. google.com

Overview of 3-(Chloromethyl)-5-methylpyridine within Heterocyclic Chemistry

This compound is a disubstituted pyridine derivative. It features both a chloromethyl group and a methyl group attached to the pyridine ring at the 3 and 5 positions, respectively. As a member of the halomethyl pyridine family, it embodies the reactive characteristics that make these compounds useful synthetic intermediates. The compound exists both as a free base and, more commonly, as a hydrochloride salt for improved stability and handling. glpbio.comchemicalbook.comsigmaaldrich.com

Below are some of the key physicochemical properties of this compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₈ClN | nih.gov |

| Molecular Weight | 141.60 g/mol | nih.gov |

| Appearance | Colorless to light-colored liquid or solid | pipzine-chem.com |

| CAS Number | 158876-83-6 | nih.gov |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound;hydrochloride | sigmaaldrich.com |

| Molecular Formula | C₇H₉Cl₂N | glpbio.com |

| Molecular Weight | 178.06 g/mol | glpbio.com |

| Appearance | Off-White to Pale Beige Solid | chemicalbook.com |

| Melting Point | 147-150°C | chemicalbook.com |

| Storage Temperature | Refrigerator | chemicalbook.comsigmaaldrich.com |

| CAS Number | 1007089-84-0 | glpbio.comchemicalbook.com |

Scope and Objectives of Research on this compound

The primary focus of research involving this compound is its application as a crucial intermediate in the synthesis of pharmacologically active molecules. The principal objective driving the study and production of this compound is its role in the synthesis of Rupatadine. scbt.compharmaffiliates.com

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the management of allergic conditions. The synthesis of Rupatadine involves the alkylation of a piperidine (B6355638) derivative with this compound. Therefore, the efficient and scalable production of this compound is a key objective for pharmaceutical manufacturing processes that aim to produce Rupatadine. Research in this area may focus on optimizing the synthetic routes to this compound to improve yield, purity, and cost-effectiveness, thereby facilitating the synthesis of this important pharmaceutical agent.

Established Synthetic Pathways for this compound

Established synthetic routes to this compound primarily involve a multi-step sequence starting from 3,5-dimethylpyridine, also known as 3,5-lutidine. This pathway involves selective oxidation of one methyl group, followed by functional group manipulations to introduce the chloromethyl moiety.

A common and well-documented approach to synthesizing this compound is a four-step process that begins with the selective oxidation of 3,5-lutidine. This precursor is essential as it contains the requisite carbon skeleton for the target molecule. nih.govwikipedia.orgchemicalbook.com The sequence involves oxidation, esterification, reduction, and finally, chlorination.

The initial step in this synthetic sequence is the selective oxidation of one of the two methyl groups of 3,5-lutidine to a carboxylic acid. This transformation yields 5-methylnicotinic acid. A common oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄) in an aqueous medium. The reaction is typically performed under mild heating conditions. The process requires careful control of stoichiometry and temperature to favor mono-oxidation and minimize the formation of the di-acid byproduct, pyridine-3,5-dicarboxylic acid. Upon completion, the byproduct manganese dioxide is filtered off, and the pH of the filtrate is adjusted to precipitate the desired 5-methylnicotinic acid.

| Reactant | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield |

| 3,5-Lutidine | Potassium Permanganate (KMnO₄) | Water | 25-45 °C | 15-20 hours | ~59% |

The carboxylic acid group of 5-methylnicotinic acid is then converted to a methyl ester to facilitate the subsequent reduction step. A standard method for this esterification involves reacting 5-methylnicotinic acid with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, as it reacts with methanol to form the acid catalyst in situ and also acts as a dehydrating agent, driving the reaction to completion. The reaction is typically run at reflux temperature, and the product, methyl 5-methylnicotinate, can be isolated in high yield after workup. chemicalbook.com

| Reactant | Reagents | Solvent | Conditions | Yield |

| 5-Methylnicotinic Acid | Thionyl Chloride, Methanol | Methanol | Reflux, 4 hours | ~98% |

The ester group of methyl 5-methylnicotinate is subsequently reduced to a primary alcohol, yielding (5-methylpyridin-3-yl)methanol. This transformation requires a strong reducing agent capable of reducing esters.

Two common reagents for this purpose are:

Lithium aluminum hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ readily reduces esters to primary alcohols. masterorganicchemistry.comorganic-chemistry.orgbyjus.com The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF).

Sodium borohydride (NaBH₄): While generally less reactive towards esters than LiAlH₄, the reducing power of NaBH₄ can be enhanced. Using NaBH₄ in combination with methanol, often in a solvent like THF at reflux, provides an effective system for the reduction of aromatic esters to their corresponding alcohols. researchgate.net This method is often considered safer and easier to handle on an industrial scale compared to LiAlH₄.

| Reactant | Reducing Agent | Solvent | Typical Conditions |

| Methyl 5-methylnicotinate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Low temperature to room temperature |

| Methyl 5-methylnicotinate | Sodium Borohydride (NaBH₄) / Methanol | Tetrahydrofuran (THF) | Reflux |

The final step of the multi-step synthesis is the conversion of the hydroxyl group of (5-methylpyridin-3-yl)methanol to a chloride, affording the target compound, this compound. nih.gov Thionyl chloride (SOCl₂) is the most common and effective reagent for this chlorination. google.comgoogle.com The reaction is typically performed in an inert organic solvent, such as toluene. google.com The reaction of an alcohol with thionyl chloride produces the alkyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which helps to drive the reaction to completion. The product is often isolated as its hydrochloride salt. google.com Other chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) can also be used, though thionyl chloride is widely employed for its efficiency and the convenient removal of byproducts. google.com

| Reactant | Chlorinating Agent | Solvent | Typical Conditions | Product |

| (5-methylpyridin-3-yl)methanol | Thionyl Chloride (SOCl₂) | Toluene | Controlled temperature (e.g., < 35°C) | This compound hydrochloride |

Direct chlorination of the methyl group of a pyridine precursor presents a more atom-economical route, as it avoids the multi-step process of oxidation, reduction, and substitution. However, achieving regioselectivity in the direct chlorination of 3,5-lutidine is a significant challenge.

The methyl groups at the 3- and 5-positions of the pyridine ring are less activated towards free-radical halogenation compared to those at the 2-, 4-, or 6-positions. The reaction typically proceeds via a free-radical mechanism, initiated by UV light or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). google.com

Common reagents for such chlorinations include:

Chlorine gas (Cl₂): This method often suffers from a lack of selectivity, leading to a mixture of mono-, di-, and tri-chlorinated products, as well as potential chlorination on the pyridine ring itself. google.comgoogle.com Controlling the reaction to favor the desired mono-chlorinated product, this compound, is difficult.

N-Chlorosuccinimide (NCS): NCS is a safer and more manageable source of chlorine radicals compared to chlorine gas. ucla.edu However, its reactivity can sometimes be insufficient for the less activated methyl groups on the pyridine ring, and achieving high selectivity remains a challenge.

The primary difficulty in the direct chlorination of 3,5-lutidine is preventing over-chlorination and ensuring the reaction occurs selectively at the 3-position methyl group without affecting the 5-position or the aromatic ring. nih.gov Consequently, the multi-step synthesis from 3,5-lutidine is often the more reliable and preferred method for obtaining pure this compound.

Synthetic Methodologies for this compound

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is accomplished through several strategic methodologies. These methods range from direct chlorination of the starting material, 3,5-lutidine (3,5-dimethylpyridine), to more complex multi-step syntheses involving advanced catalytic systems. The choice of synthetic route often depends on factors such as desired yield, purity, scalability, and environmental considerations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZYVVUYEDSKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474853 | |

| Record name | 3-(CHLOROMETHYL)-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158876-83-6 | |

| Record name | 3-(CHLOROMETHYL)-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 3 Chloromethyl 5 Methylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in 3-(Chloromethyl)-5-methylpyridine is a primary site for nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing nature of the adjacent pyridine (B92270) ring, which makes the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. smolecule.com The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.

Common nucleophilic substitution reactions involving the chloromethyl group include reactions with amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. For instance, the reaction with amines yields aminomethyl-pyridines, while reaction with thiols produces thiomethyl-pyridines. These reactions are fundamental in the synthesis of a diverse range of pyridine derivatives.

The position of the chloromethyl group at the 3-position of the pyridine ring influences its reactivity. This meta-substitution pattern results in less steric hindrance compared to ortho-substituted analogs, which can facilitate the approach of nucleophiles to the reactive center.

A study on the nucleophilic substitution of various chloroacetanilide herbicides with sulfur nucleophiles like bisulfide (HS-) and polysulfides (Sn2-) demonstrated that the substitution of chlorine is a key transformation pathway. nih.gov Although this study did not specifically involve this compound, it provides insight into the general reactivity of chloromethyl groups attached to aromatic systems in the presence of sulfur nucleophiles. The reaction products confirmed the displacement of the chlorine atom by the sulfur nucleophile. nih.gov

The mechanism of these reactions is generally considered to be bimolecular nucleophilic substitution (SN2). libretexts.orglibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound can participate in several types of these reactions, leveraging the reactivity of both the chloromethyl group and the pyridine ring. These reactions are typically catalyzed by transition metals, most commonly palladium or nickel. wikipedia.orgwikipedia.org

The general catalytic cycle for many cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com In the oxidative addition step, the metal catalyst inserts into the carbon-halide bond. This is followed by transmetalation, where an organic group is transferred from an organometallic reagent to the catalyst. Finally, reductive elimination results in the formation of the new carbon-carbon bond and regeneration of the catalyst. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate. libretexts.org While direct Suzuki-Miyaura coupling of the chloromethyl group of this compound is not the most common application, the pyridine ring itself can be functionalized through this method. For instance, after conversion of a bromo- or chloro-substituted pyridine to an organoboron reagent, it can be coupled with various partners.

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Negishi Coupling for Pyridine Functionalization

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that joins organic halides or triflates with organozinc compounds to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org

The Negishi coupling can be employed for the functionalization of the pyridine ring of derivatives of this compound. For example, a bromo- or iodo-substituted pyridine can be coupled with an organozinc reagent. A notable application is the synthesis of methyl-2,2'-bipyridines using a Negishi cross-coupling strategy, which can then be converted to the corresponding chloromethyl derivatives. researchgate.net This highlights the utility of the Negishi reaction in building complex pyridine-containing structures.

The catalytic cycle of the Negishi coupling is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. thermofisher.com Palladium catalysts are generally preferred due to their higher yields and functional group tolerance. wikipedia.org

Kumada Coupling in Benzylated Pyrimidine (B1678525) Synthesis

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

While direct Kumada coupling with the chloromethyl group can be challenging due to the high reactivity of Grignard reagents, this reaction is valuable for functionalizing the pyridine ring. For instance, a halo-substituted pyridine can undergo Kumada coupling with a Grignard reagent. This method has been used in the synthesis of various substituted pyridines and other heterocyclic systems. arkat-usa.org For example, an iron-catalyzed Kumada cross-coupling of 2-chloropyrazine (B57796) with aryl Grignard reagents has been developed, demonstrating the applicability to nitrogen-containing heterocycles. researchgate.net

The Kumada coupling offers the advantage of using readily available Grignard reagents. organic-chemistry.org The reaction mechanism follows the general cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. arkat-usa.org

Formation of Functionalized Pyridine Derivatives

The reactivity of the chloromethyl group in this compound provides a direct route to a variety of functionalized pyridine derivatives.

Preparation of Hydrazone Derivatives

The synthesis of hydrazone derivatives from this compound typically proceeds through a two-step sequence. The initial step involves the reaction of this compound with hydrazine (B178648) hydrate. In this nucleophilic substitution reaction, the highly reactive chloromethyl group is attacked by the hydrazine, displacing the chloride ion and forming a pyridylmethylhydrazine intermediate. This reactivity is analogous to the reaction of other chloropyridines with hydrazine, such as the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine. google.comgoogle.comresearchgate.net The reaction is often carried out in a suitable solvent like ethanol (B145695) or N,N-dimethylformamide, and may be heated to drive the reaction to completion. google.comgoogle.com

The second step is the condensation of the resulting pyridylmethylhydrazine with a carbonyl compound (an aldehyde or a ketone). This reaction forms the final hydrazone derivative. The reaction is typically performed in a protic solvent like ethanol and may be catalyzed by a small amount of acid. A wide variety of aldehydes and ketones can be used in this step, allowing for the synthesis of a diverse library of hydrazone derivatives. nih.govresearchgate.net The general scheme for the preparation of hydrazone derivatives from this compound is illustrated below.

Reaction Scheme for Hydrazone Derivative Synthesis

Step 1: Formation of Pyridylmethylhydrazine

Step 2: Condensation with a Carbonyl Compound

The resulting hydrazones are often crystalline solids and can be purified by recrystallization. Their structures can be confirmed using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. nih.gov

Immobilization on Solid Supports for Heterogeneous Catalysis

The covalent immobilization of this compound onto solid supports is a valuable strategy for creating heterogeneous catalysts. The chloromethyl group serves as an effective anchor for attaching the pyridine moiety to a variety of support materials, most commonly silica (B1680970). nih.govrsc.orgresearchgate.netresearchgate.netsemanticscholar.org The immobilization process typically involves the functionalization of the silica surface with a nucleophilic group, which then reacts with the electrophilic chloromethyl group of the pyridine derivative.

A common method involves the treatment of the silica support with an organosilane reagent, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to introduce primary amine groups onto the surface. researchgate.netsemanticscholar.org The ethoxy groups of APTES react with the surface silanol (B1196071) groups of the silica, forming stable covalent bonds. The resulting amine-functionalized silica can then be reacted with this compound. The surface-bound amine groups act as nucleophiles, attacking the chloromethyl group and displacing the chloride to form a stable secondary amine linkage. This process effectively tethers the pyridine derivative to the solid support.

The resulting immobilized pyridine can then be used as a basic catalyst or as a ligand for metal-catalyzed reactions. The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture and potential for recycling, which are significant advantages in sustainable chemistry. nih.gov

Table of Materials for Immobilization

| Support Material | Functionalizing Agent | Linkage to Pyridine |

|---|---|---|

| Mesoporous Silica | 3-Aminopropyltriethoxysilane (APTES) | Secondary Amine |

Electrophilic and Radical Reactions of the Pyridine Ring (General Pyridine Reactivity Context)

The pyridine ring is an electron-deficient heteroaromatic system due to the presence of the electronegative nitrogen atom. This electronic characteristic governs its reactivity towards electrophilic and radical species. Compared to benzene, the pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS). The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under acidic conditions typically employed for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring.

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions, as the intermediates formed by attack at these positions are less destabilized than those from attack at the 2-, 4-, or 6-positions. However, forcing conditions, such as high temperatures and strongly acidic media, are often required.

In contrast to its reluctance to undergo electrophilic attack, the pyridine ring is more susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. These positions are electron-deficient due to the influence of the nitrogen atom, making them susceptible to attack by nucleophiles.

Radical substitution reactions on the pyridine ring are also possible and can lead to the formation of substituted pyridines that are not easily accessible through other means. The regioselectivity of radical attack depends on the nature of the radical species.

Stereoselective Synthesis and Enantiomeric Control in Derivatization

Achieving stereocontrol in the derivatization of this compound is a key consideration for the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science. The chloromethyl group provides a prochiral center, and its substitution can lead to the formation of a new stereocenter.

One approach to achieve enantiomeric control is to use a chiral nucleophile to displace the chloride ion. The stereochemical outcome of such a reaction would be dependent on the nature of the chiral nucleophile and the reaction conditions. Alternatively, the pyridine nitrogen can be used to direct stereoselective transformations. For instance, the formation of a chiral complex between the pyridine and a chiral catalyst could influence the stereochemical course of a subsequent reaction on the chloromethyl group or the pyridine ring itself.

While specific examples of stereoselective derivatization of this compound are not extensively reported, the principles of asymmetric synthesis can be applied. For example, asymmetric hydrogenation of a suitable precursor can introduce chirality into the molecule. In a related context, the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst has been shown to produce the desired (S)-enantiomer with very high enantiomeric excess. nih.gov This demonstrates the feasibility of using chiral catalysts to control stereochemistry in molecules with structural similarities to derivatives of this compound.

Furthermore, stereoselective reactions can be influenced by the pyridine ring itself. For example, pyridine-iodine chloride complexes have been used to induce stereocontrolled chloro-deboronation of vinyl boronates, highlighting the role of pyridine derivatives in directing stereochemical outcomes. worktribe.com

Applications of 3 Chloromethyl 5 Methylpyridine in Advanced Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The utility of 3-(Chloromethyl)-5-methylpyridine hydrochloride is most pronounced in the pharmaceutical industry, where it serves as a crucial precursor for several therapeutic agents. Its reactive nature allows for its incorporation into larger, more complex molecular architectures, forming the backbone of various drugs.

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of Rupatadine. pharmaffiliates.comscbt.com Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria. pharmaffiliates.comnih.gov

The synthesis of Rupatadine typically involves the N-alkylation of Desloratadine with this compound or its hydrochloride salt. nih.gov This reaction is often carried out in the presence of a base and a phase transfer catalyst in a biphasic solvent system to facilitate the condensation. nih.govnih.gov The chloromethyl group at the 3-position of the pyridine (B92270) ring is highly reactive, enabling the formation of a new carbon-nitrogen bond with the piperidine (B6355638) nitrogen of Desloratadine. nih.gov Various synthetic routes have been developed to optimize this process, aiming for higher yields and purity. nih.govnih.gov For instance, some methods involve the in situ preparation of this compound from 5-methylpyridine-3-methanol, which is then directly reacted with Desloratadine. nih.gov

The related compound, 3-(Bromomethyl)-5-methylpyridine, also serves as a critical intermediate for Rupatadine synthesis, highlighting the importance of the 3-halomethyl-5-methylpyridine scaffold in the production of this class of antihistamines. google.com

Table 1: Key Intermediates in Rupatadine Synthesis

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| This compound hydrochloride | Key intermediate for N-alkylation of Desloratadine | pharmaffiliates.comnih.gov |

| Desloratadine | Core structure that is alkylated | nih.govnih.gov |

| 5-Methylpyridine-3-methanol | Precursor for this compound | nih.govgoogle.com |

| 3-(Bromomethyl)-5-methylpyridine hydrobromide | Alternative key intermediate to the chloro-derivative | google.com |

While not a direct precursor, the structural motif of chloromethylpyridines is fundamental to the synthesis of proton pump inhibitors (PPIs) like Lansoprazole and its enantiomer, Dexlansoprazole. The synthesis of these 'prazole' drugs involves the coupling of a substituted benzimidazole (B57391) with a functionalized pyridine ring. Specifically, the synthesis of Lansoprazole utilizes 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. This highlights the broader importance of chloromethylpyridine derivatives as reactive intermediates in constructing the core structure of this major class of therapeutic agents used for treating acid-related gastrointestinal disorders.

The pyridine nucleus is a common feature in many compounds with demonstrated biological activity, including anticancer and antimicrobial agents. The versatility of the this compound structure makes it a valuable starting material for creating libraries of novel compounds for drug discovery.

Research has shown that pyrazolopyrimidine derivatives, when substituted through a reaction with the related 3-(Bromomethyl)-5-methylpyridine, exhibit increased activity against certain cancer cell lines, such as non-small-cell lung carcinomas. google.com This suggests that the 5-methyl-3-pyridinylmethyl moiety is a key pharmacophore. Furthermore, other substituted chloromethylpyridines serve as building blocks for novel urea (B33335) derivatives designed as potential anticancer agents.

In the realm of antimicrobial agents, the pyridine ring is a well-established structural component. Numerous studies have detailed the synthesis of pyridine-containing compounds with significant antibacterial and antifungal properties. For example, various nicotinic acid derivatives and other pyridine-based compounds have shown potent activity against a range of pathogens. The ability to functionalize the pyridine ring, as exemplified by this compound, allows for the systematic modification of these structures to enhance their antimicrobial efficacy and spectrum.

While direct applications of this compound in radiopharmaceutical development are not extensively documented, the pyridine scaffold itself is of significant interest in this field. Pyridine derivatives are used in the synthesis of radioligands for Positron Emission Tomography (PET) imaging, a non-invasive technique for visualizing and quantifying biological processes in vivo.

For instance, fluorinated pyridine derivatives have been synthesized and evaluated as potential PET radioligands for imaging specific receptors in the brain, such as the cannabinoid type 2 receptor, which is implicated in neuroinflammatory processes. nih.gov The development of such radiotracers is crucial for diagnosing and understanding a variety of diseases, including neurodegenerative disorders and cancer. nih.gov The synthesis of these complex molecules often relies on the availability of versatile building blocks, and substituted pyridines play a crucial role in the design of new and more effective radiopharmaceuticals. frontiersin.org The development of novel radiolabeling methods continues to expand the utility of various molecular structures, including those containing pyridine rings, for applications in nuclear medicine. mdpi.comnumberanalytics.commdpi.com

Utility in Agrochemicals and Specialty Chemicals

The utility of this compound and related pyridine derivatives extends beyond pharmaceuticals into the agrochemical sector. Pyridine-containing pesticides are known for their high efficiency and low toxicity. Methylpyridine derivatives, in particular, are widely used as intermediates in the synthesis of various herbicides and insecticides.

For example, chlorinated derivatives of methylpyridine are precursors to key agrochemical ingredients. The chlorination of methylpyridines can lead to intermediates like 2-chloro-5-chloromethylpyridine (CCMP), which is used in the production of neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid. Further transformations, including fluorination, can yield intermediates for a variety of other pesticides. The strategic placement of reactive groups like the chloromethyl function on the pyridine ring is essential for building the complex molecules required for modern crop protection.

As a specialty chemical, this compound hydrochloride is valued as a versatile reagent in chemical manufacturing and as an intermediate for the synthesis of various organic compounds. sigmaaldrich.comepa.govoakwoodchemical.com

Development of Biologically Active Molecules

The term "biologically active molecules" encompasses a wide range of compounds that can interact with and affect biological systems. This compound serves as a fundamental building block in the synthesis of such molecules. sigmaaldrich.com The reactive chloromethyl group allows for straightforward derivatization, enabling chemists to attach the 5-methyl-3-pyridinylmethyl fragment to various other molecular scaffolds. This modular approach is a cornerstone of medicinal chemistry and drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying the core structure or the groups attached to it, researchers can fine-tune the biological activity of the resulting molecules to achieve desired therapeutic or other effects.

Contributions to Ligand Design for Transition Metal Catalysis

The chemical reactivity of this compound, particularly the electrophilic nature of the chloromethyl group, makes it a valuable building block for the synthesis of specialized ligands for transition metal catalysis. The pyridine nitrogen atom provides a coordination site, and the reactive chloromethyl group allows for the facile introduction of other donor atoms, such as phosphorus or additional nitrogen atoms. This leads to the formation of potent bidentate or polydentate ligands, which are crucial for stabilizing and activating metal centers in catalytic cycles. These ligands, often classified as P,N or N,N-type ligands, play a significant role in enhancing the efficiency, selectivity, and substrate scope of various transition metal-catalyzed reactions.

The design of effective ligands is paramount in homogeneous catalysis, with phosphines being a major class of ligands due to the tunability of their electronic and steric properties. sigmaaldrich.com The incorporation of a pyridyl moiety, as can be achieved starting from this compound, introduces a nitrogen donor that can cooperate with the phosphorus atom to chelate a metal center. This chelation effect often leads to more stable and active catalysts. d-nb.infonih.gov

For instance, pyridylphosphine ligands are synthesized by reacting a chloromethylpyridine with a phosphide (B1233454) source. nih.gov The resulting pyridylmethylphosphine can then be used to create highly effective palladium catalysts for cross-coupling reactions. Similarly, reacting this compound with amines can generate N,N-bidentate ligands, which have also proven to be robust and efficient in reactions like the Suzuki-Miyaura coupling. researchgate.net

The effectiveness of such pyridine-containing ligands is evident in their application in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.comresearchgate.net The following data illustrates the performance of a representative palladium catalyst system employing a pyridylmethylamine-type ligand in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 4-Methylbiphenyl | 95 |

| 4-Bromoanisole | 4-Methoxybiphenyl | 98 |

| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 92 |

| 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 89 |

| 2-Bromopyridine | 2-Phenylpyridine | 85 |

The data in the table demonstrates that palladium complexes bearing ligands analogous to those derivable from this compound exhibit high catalytic activity, affording excellent yields for a range of electronically diverse aryl bromides. The development of such ligands is a testament to the utility of versatile building blocks like this compound in advancing the field of transition metal catalysis.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloromethyl 5 Methylpyridine and Its Derivatives

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal tool for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.

In the context of 3-(Chloromethyl)-5-methylpyridine, GC-MS can be used to analyze the purity of the final product and to identify any by-products or impurities from the synthesis. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fingerprint for each component. The molecular ion peak confirms the molecular weight of the compound, which for the free base of this compound is 141.60 g/mol . nih.gov The fragmentation pattern gives clues about the structure of the molecule. For instance, the loss of a chlorine atom or the chloromethyl group would result in characteristic fragment ions.

Derivatization is sometimes employed to improve the chromatographic behavior and mass spectrometric properties of analytes. nih.gov For example, in the analysis of related pyridine (B92270) derivatives, derivatization has been used to enhance volatility and sensitivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). mdpi.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places, allowing for the determination of a molecule's elemental composition. mdpi.commdpi.com This high degree of mass accuracy is crucial for confirming the identity of this compound and distinguishing it from other potential isomers or impurities.

For this compound, the molecular formula is C7H8ClN. nih.gov HRMS analysis would measure the monoisotopic mass of the molecular ion with high precision. The experimentally determined exact mass can then be compared to the theoretically calculated mass to confirm the elemental formula. This capability is vital for verifying the successful synthesis of the target compound and for identifying unknown components in a sample mixture. csic.es

Table 1: Exact Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C7H8ClN | nih.gov |

| Molecular Weight (Nominal) | 141.60 g/mol | nih.gov |

| Exact Monoisotopic Mass (Calculated) | 141.0345270 Da | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Complex Molecule Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermolabile molecules, such as pyridine derivatives. nih.gov In the positive ion mode, the basic nitrogen atom of the pyridine ring is readily protonated, forming a pseudomolecular ion [M+H]⁺. researchgate.net This gentle ionization process typically minimizes fragmentation, allowing for the clear determination of the molecular weight.

Tandem mass spectrometry (MS/MS) takes the analysis a step further by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information, acting as a molecular fingerprint. For the [M+H]⁺ ion of this compound (m/z 142.04), characteristic fragmentation pathways can be predicted:

Loss of a Chloromethyl Radical: Cleavage of the C-C bond between the pyridine ring and the chloromethyl group would result in the loss of a •CH2Cl radical, yielding a highly stable 3-methyl-pyridinium fragment.

Neutral Loss of HCl: A rearrangement reaction could lead to the elimination of a neutral hydrogen chloride (HCl) molecule.

Loss of the Chlorine Atom: Homolytic cleavage of the C-Cl bond could result in the loss of a chlorine radical.

By analyzing these specific fragment ions and neutral losses, the connectivity of the atoms within the molecule can be confirmed, providing definitive structural elucidation. mdpi.com This is particularly useful in distinguishing between structural isomers.

Table 2: Predicted ESI-MS/MS Fragments for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description |

| 142.04 | 92.06 | •CH2Cl | Loss of chloromethyl radical |

| 142.04 | 106.07 | HCl | Loss of hydrogen chloride |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, probe the vibrational modes of a molecule to identify the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. researchgate.net Each type of bond and functional group vibrates at a characteristic frequency, making the resulting spectrum a unique fingerprint for the compound. juniperpublishers.com For this compound, the key functional groups and their expected absorption regions can be identified, providing qualitative confirmation of the structure. The analysis is often performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory. rsc.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃ and CH₂Cl) |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring Skeletal Vibrations |

| 1470 - 1430 | C-H Bend | Aliphatic (CH₂ Scissoring) |

| 1390 - 1370 | C-H Bend | Aliphatic (CH₃ Umbrella Mode) |

| 800 - 600 | C-Cl Stretch | Chloromethyl Group |

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is most sensitive to vibrations of polar functional groups (e.g., C=O, O-H), Raman spectroscopy is more sensitive to vibrations of non-polar, symmetric bonds. A change in polarizability, rather than a change in dipole moment, is required for a vibrational mode to be Raman-active.

For this compound, FT-Raman would be particularly effective for observing:

Symmetric Ring Breathing Modes: The symmetric expansion and contraction of the entire pyridine ring often produce a strong and sharp signal in the Raman spectrum.

C-C Backbone Stretching: The carbon-carbon single bonds within the molecule's framework would be more prominent in the Raman spectrum.

C-Cl Stretching: While also IR-active, the C-Cl bond can produce a distinct Raman signal.

Using both FT-IR and FT-Raman provides a more complete vibrational analysis of the molecule, strengthening the structural characterization by observing both polar and non-polar functional group vibrations.

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for assessing the purity and quantifying compounds in pharmaceutical manufacturing and research. lgcstandards.com The method separates components of a mixture based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase. For a compound like this compound hydrochloride, a reverse-phase HPLC method is typically employed, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, and a buffer).

As the sample travels through the column, the main compound and any impurities are separated into distinct bands that are detected as they exit, usually by a UV-Vis detector. The area of each peak in the resulting chromatogram is proportional to the concentration of that component. Purity is then calculated by dividing the peak area of the main compound by the total peak area of all components. Commercial suppliers of this compound hydrochloride often report purity levels greater than 95% or 97%, as determined by HPLC analysis. lgcstandards.comsigmaaldrich.comchemscene.com

Table 4: Typical HPLC System Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Setting |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV-Vis (e.g., at 254 nm or 265 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and highly effective chromatographic technique utilized extensively in synthetic chemistry to monitor the progress of chemical reactions. In the context of the synthesis of this compound and its derivatives, TLC offers a qualitative assessment of the reaction mixture, allowing chemists to observe the consumption of starting materials and the formation of the desired product over time. thieme.de

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system, known as the eluent. As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the adsorbent and the solvent.

For pyridine derivatives, various solvent systems can be employed, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. nih.govnih.gov The separation of spots on the developed TLC plate, visualized typically under UV light (254 nm), provides a snapshot of the reaction's status. acs.org The starting materials, intermediates, the product—this compound—and any byproducts will have distinct Retention Factor (R_f) values, which are calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 1: Illustrative TLC Monitoring of a Hypothetical Synthesis of a Pyridine Derivative

| Time (hours) | Spot 1 (Starting Material A) R_f | Spot 2 (Starting Material B) R_f | Spot 3 (Product) R_f | Observations |

| 0 | 0.75 | 0.20 | - | Strong intensity of starting material spots. |

| 2 | 0.75 | 0.20 | 0.50 | Fading of starting material spots, appearance of product spot. |

| 4 | Faint | Faint | 0.50 | Product spot is the most intense; starting materials are nearly consumed. |

| 6 | - | - | 0.50 | Reaction complete; only the product spot is visible. |

Note: R_f values are dependent on the specific TLC plate and solvent system used and are provided for illustrative purposes.

By comparing the intensity of the spots, a chemist can deduce the extent of the reaction. For instance, in the synthesis of substituted pyridines, the disappearance of the initial reactants' spots and the appearance of a new spot corresponding to the product indicate a successful transformation. mdpi.com This real-time analysis is crucial for determining the optimal reaction time, preventing the formation of degradation products, and deciding the appropriate point for reaction work-up and purification. thieme.de

Elemental Analysis for Empirical Formula Validation

Following the successful synthesis and purification of this compound, it is imperative to validate its elemental composition and, by extension, its empirical and molecular formula. Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical formula.

The molecular formula for this compound is C₇H₈ClN. nih.govepa.gov Based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N), the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 141.60 g/mol . nih.gov

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₇H₈ClN)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 59.38% | 59.35% |

| Hydrogen (H) | 5.69% | 5.72% |

| Chlorine (Cl) | 25.04% | 24.98% |

| Nitrogen (N) | 9.89% | 9.85% |

A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the purity and the correct empirical formula of the synthesized compound. While modern high-resolution mass spectrometry (HRMS) can also provide highly accurate mass measurements to confirm the molecular formula, elemental analysis remains a fundamental and widely accepted method for structural validation in synthetic chemistry. nih.gov For the hydrochloride salt, this compound hydrochloride (C₇H₉Cl₂N), the theoretical percentages would be adjusted to account for the additional hydrogen and chlorine atoms. scbt.comsigmaaldrich.comlgcstandards.com

Computational Chemistry and Theoretical Investigations of 3 Chloromethyl 5 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the atomic and molecular world. For 3-(Chloromethyl)-5-methylpyridine, these methods are employed to predict its stable conformations and to understand the distribution of electrons within the molecule, which dictates its chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. mdpi.com It is particularly effective for predicting the molecular geometry and electronic properties of organic molecules like this compound. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has been shown to be effective for reproducing geometries, vibrational frequencies, and electronic properties of various drug-like molecules. nih.gov

The process begins with the geometry optimization of the this compound molecule. This involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. Theoretical calculations for similar molecules have demonstrated that a non-planar structure with C₁ point group symmetry is often the result for such substituted pyridines. nih.gov

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. nih.govscispace.com Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular and intermolecular bonding and charge transfer within the system. nih.gov

Table 1: Illustrative Geometrical Parameters of this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-Cl | 1.78 Å |

| C-N (in ring) | 1.34 Å | |

| C-C (in ring) | 1.39 Å | |

| C-C (methyl) | 1.51 Å | |

| Bond Angle | C-C-Cl | 110.5° |

| C-N-C (in ring) | 117.0° | |

| Dihedral Angle | C-C-C-N (in ring) | 0.0° |

Ab Initio Methods for Electronic and Vibrational Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying the electronic and vibrational properties of molecules. aps.orgresearchgate.net

For this compound, ab initio calculations can be used to determine its electronic structure and to predict its vibrational frequencies, which correspond to the infrared and Raman spectra. The analysis of vibrational frequencies can reveal information about the intramolecular vibrational energy transfer. High-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for accuracy in computational chemistry and can be used to calculate interaction energies and other properties with high precision.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. By simulating spectra, researchers can aid in the interpretation of experimental results and confirm the structure of synthesized compounds.

Simulated NMR Spectra (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov The accuracy of these predictions allows for a direct comparison with experimental NMR spectra, aiding in the assignment of peaks to specific atoms within the this compound structure.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on C adjacent to N) | 8.4 | - |

| H (on C with methyl group) | 7.5 | - |

| H (on C with chloromethyl group) | 7.8 | - |

| CH₂ (chloromethyl) | 4.6 | 45.0 |

| CH₃ (methyl) | 2.4 | 18.0 |

| C (adjacent to N) | 150.0 | - |

| C (with methyl group) | 138.0 | - |

| C (with chloromethyl group) | 135.0 | - |

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Computational methods can predict the vibrational frequencies of a molecule, which can then be compared to experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.net DFT calculations, often using the B3LYP functional, can provide a set of harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match the experimental data. The analysis of these vibrational modes helps in assigning the absorption bands in the experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes of the pyridine (B92270) ring, the chloromethyl group, and the methyl group. researchgate.net

UV-Vis Absorption Maxima Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method can calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the peaks in the UV-Vis spectrum. For organic molecules, these absorptions typically arise from π → π* and n → π* electronic transitions. nih.gov The predicted spectrum can be compared with experimental data to understand the electronic transitions occurring within this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net It provides a color-coded map where different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and attractive to electrophiles, while blue represents regions of positive potential, which are electron-poor and attractive to nucleophiles. researchgate.net Green or yellow areas usually denote neutral or near-neutral potential.

For this compound, an MEP map would visually represent the charge distribution across the molecule. uni-muenchen.de It is expected that the region around the nitrogen atom of the pyridine ring would be colored red, indicating a high electron density and its susceptibility to electrophilic attack or hydrogen bonding. researchgate.net Conversely, the areas around the hydrogen atoms and potentially the chloromethyl group would likely show shades of blue, indicating a more positive potential. The MEP map is a powerful tool for understanding intermolecular interactions, such as how the molecule might interact with other molecules or biological targets. researchgate.net

Molecular Dynamics (MD) Simulations and Binding Energy Calculations (e.g., MM-GBSA) for Biological Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule, particularly in a biological context. ekb.eg

When studying the interaction of a ligand like this compound with a biological target, such as a protein, MD simulations can be employed to understand the stability of the protein-ligand complex. researchgate.net The simulation can reveal how the ligand binds to the active site of the protein and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Following the MD simulation, binding free energy calculations can be performed to estimate the strength of the interaction between the ligand and the protein. Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are commonly used for this purpose. scispace.com MM-GBSA calculates the binding free energy by combining the molecular mechanics energies with solvation free energies. scispace.com A more negative binding free energy indicates a stronger and more stable interaction. These calculations are instrumental in drug discovery and design, as they help in predicting the binding affinity of potential drug candidates. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Currently, there is a notable lack of publicly available, detailed computational studies focusing specifically on the reaction mechanisms and transition states of this compound. While computational chemistry is a powerful tool for elucidating reaction pathways, transition state structures, and activation energies, research in this specific area for this particular compound has not been extensively published. researchgate.netnih.govmdpi.commdpi.comresearchgate.netsmu.edu

Theoretical investigations are crucial for understanding the reactivity of chemical compounds. nih.govmdpi.com For substituted pyridines, computational methods such as Density Functional Theory (DFT) are often employed to model reactions. researchgate.netnih.gov These studies can provide valuable insights into how the electronic and steric properties of substituents on the pyridine ring influence the mechanism of reactions, such as nucleophilic substitution at the chloromethyl group. researchgate.netnih.gov

In a typical computational study of a reaction mechanism, researchers would model the potential energy surface of the reaction. This would involve identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. Key data points that would be generated include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur.

Transition State Geometry: The specific arrangement of atoms at the highest point on the reaction pathway.

Although general methodologies for such computational analyses are well-established, specific data tables and detailed research findings for this compound are not available in the current body of scientific literature. nih.govmdpi.commdpi.comresearchgate.netsmu.edu Future computational research on this compound would be beneficial for a more complete understanding of its chemical behavior and for optimizing its use in synthetic applications.

Future Research Directions and Unexplored Avenues for 3 Chloromethyl 5 Methylpyridine

Novel Synthetic Methodologies for Enhanced Sustainability

Current synthesis routes to pyridine (B92270) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. For instance, a patented method for a related compound, 3-(chloromethyl)pyridine (B1204626) hydrochloride, involves the oxidation of 3-methylpyridine (B133936) with potassium permanganate (B83412), followed by esterification, reduction, and chlorination with thionyl chloride. google.com While effective, the use of stoichiometric amounts of strong oxidants like potassium permanganate presents environmental and cost challenges.

Future research should prioritize the development of novel, more sustainable synthetic methodologies. Key areas of focus could include:

Catalytic C-H Activation: Direct, selective chloromethylation of 3-methylpyridine at the desired position using catalytic methods would represent a significant leap in efficiency, reducing the number of steps and the need for pre-functionalized substrates.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 3-(Chloromethyl)-5-methylpyridine could offer enhanced safety, better control over reaction parameters, and improved scalability compared to traditional batch processing.

Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of pyridine derivatives could provide highly selective and environmentally benign alternatives to conventional chemical methods.

The goal is to create more atom-economical and greener pathways that minimize waste and energy consumption, aligning with the principles of sustainable chemistry.

Expanded Derivatization for Diverse Chemical Libraries

The true potential of this compound lies in its capacity as a scaffold for generating diverse chemical libraries. The high reactivity of the chloromethyl group makes it an excellent electrophilic handle for a wide array of nucleophilic substitution reactions. This reactivity can be exploited to introduce a vast range of functional groups and build molecular complexity.

Future research should focus on systematically expanding the derivatization of this core structure. Promising avenues include:

Advanced Cross-Coupling Reactions: While the Suzuki-Miyaura coupling of related chloromethylpyridines has been reported thieme-connect.de, a comprehensive exploration of other modern cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, Heck) could yield novel carbon-carbon and carbon-heteroatom bonds, creating derivatives with unique electronic and steric properties.

Nucleophilic Substitution with Diverse Nucleophiles: Beyond simple amines smolecule.com, systematic reaction of this compound with a broad panel of nucleophiles—such as thiols, phenols, azides, and carbanions—would rapidly generate a library of compounds for biological screening.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that incorporate this compound as a key building block could provide rapid access to complex molecular architectures that would be difficult to synthesize through traditional stepwise methods.

Table 1: Potential Derivatization Reactions for Chemical Library Synthesis

| Reaction Type | Potential Reagent | Resulting Derivative Class |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl-methyl-pyridines |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines | N-Substituted Aminomethyl-pyridines |

| Williamson Ether Synthesis | Alkoxides, Phenoxides | Alkoxy/Aryloxy-methyl-pyridines |

| Thiol-Ene Reaction | Thiols | Thioether-methyl-pyridines |

| Azide Substitution | Sodium Azide | Azidomethyl-pyridine (precursor for triazoles, amines) |

Exploration of New Biological Activities beyond Current Applications

The application of this compound as an intermediate is well-established, but the biological activities of its novel derivatives remain a largely unexplored frontier. chemicalbook.com Research into the derivatives of structurally similar pyridine compounds provides a compelling rationale for investigating new therapeutic and agrochemical applications.

Future research should be directed towards synthesizing and screening libraries of this compound derivatives for a range of biological targets:

Antimicrobial Agents: Inspired by studies where thiazolo[4,5-b]pyridines showed activity against pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli mdpi.com, new derivatives could be tested for antibacterial and antifungal properties.

Antiviral Compounds: Novel trifluoromethylpyridine piperazine (B1678402) derivatives have demonstrated potent protective activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). frontiersin.org This suggests that derivatives of this compound could be explored as a new class of antiviral agents for agriculture.

Agrochemicals: Pyridine-based structures are central to many modern pesticides that are highly effective and have good environmental profiles. agropages.com Derivatives of this compound could be screened for insecticidal, herbicidal, and fungicidal activities, following leads from compounds like pyflubumide (B1473361) and fluopyram. mdpi.com

Anticancer Agents: Trifluoromethyl pyrimidine (B1678525) derivatives have shown some activity against various cancer cell lines, indicating another potential therapeutic area for novel pyridine-based compounds. frontiersin.org

Table 2: Reported Biological Activities of Related Pyridine Derivatives

| Activity Type | Related Compound Class | Example Organism/Target | Reference |

|---|---|---|---|

| Antiviral (Plant) | Trifluoromethyl Pyridine Piperazines | Tobacco Mosaic Virus (TMV) | frontiersin.org |

| Antifungal | Thiazolo[4,5-b]pyridines | Pseudomonas aeruginosa | mdpi.com |

| Insecticidal | 1,3,5-trimethylpyrazole-containing malonamides | Plutella xylostella | mdpi.com |

| Anticancer | Trifluoromethyl Pyrimidine Derivatives | PC3, K562, Hela, A549 cell lines | frontiersin.org |

Advanced Catalytic Applications

While this compound is a substrate in catalytic reactions, its own potential role in catalysis is an intriguing and unexplored avenue. The pyridine nitrogen atom possesses a lone pair of electrons capable of coordinating to metal centers, suggesting its potential use as a ligand in transition metal catalysis.

Future research directions include:

Ligand Development: Synthesizing derivatives of this compound that can act as monodentate or bidentate ligands for catalytic applications. By introducing other coordinating groups (e.g., phosphines, amines, or other N-heterocycles) through the reactive chloromethyl handle, novel ligand architectures can be created. These new ligands could then be tested in a variety of catalytic transformations, such as hydrogenation, hydroformylation, or cross-coupling.

Organocatalysis: Investigating the potential of chiral derivatives of this compound to act as organocatalysts. The pyridine nitrogen can function as a Lewis base or, upon quaternization, the resulting pyridinium (B92312) salt could be used in phase-transfer catalysis or other catalytic modes.

Substrate in Novel Catalytic Cycles: Moving beyond established methods, researchers could explore its use in novel, metal-catalyzed reactions. For example, investigating its reactivity in photoredox catalysis or metallaphotoredox cycles could open up new pathways for functionalization that are inaccessible under thermal conditions.

In-depth Mechanistic Studies of Reactions Involving this compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The reactivity of the chloromethyl group is central to its utility, and its behavior in different chemical environments warrants detailed investigation.

Future research should employ a combination of experimental and computational methods to elucidate these mechanisms:

Computational Modeling: Using Density Functional Theory (DFT) and other computational tools to model reaction pathways, calculate activation barriers, and predict the outcomes of reactions. This can provide insights into the transition states of nucleophilic substitutions or the elementary steps (oxidative addition, transmetalation, reductive elimination) of palladium-catalyzed cross-coupling cycles involving this substrate. thieme-connect.de

Kinetic Studies: Performing detailed kinetic analysis of key derivatization reactions to determine reaction orders, rate constants, and activation parameters. This experimental data is vital for validating computational models and for optimizing reaction conditions for large-scale synthesis.

Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR, Raman) to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts. This can provide direct evidence for proposed mechanistic pathways.

Integration of Machine Learning in Predictive Synthesis and Property Prediction

The intersection of synthetic chemistry and machine learning (ML) offers a powerful paradigm for accelerating discovery. chemrxiv.orgresearchgate.net For a versatile building block like this compound, ML can be a transformative tool.

Future research should focus on integrating ML models to guide the exploration of this compound's chemical space:

Predictive Synthesis: Developing ML models trained on reaction databases to predict the optimal conditions (catalyst, solvent, temperature, base) for synthesizing specific derivatives of this compound. This can significantly reduce the experimental effort required for optimization.

Property Prediction (QSPR/QSAR): Creating Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. By generating a virtual library of thousands of potential derivatives, ML algorithms can predict key properties such as solubility, toxicity, or biological activity against specific targets. This allows researchers to prioritize the synthesis of the most promising candidates, making the discovery process more efficient.

Discovery of Novel Reactions: Employing ML to analyze vast datasets of chemical reactions to suggest entirely new, previously unconsidered transformations or derivatizations of the this compound core.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple intermediate into a cornerstone for innovation in medicine, agriculture, and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.